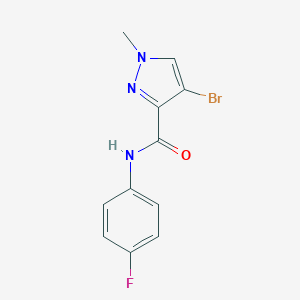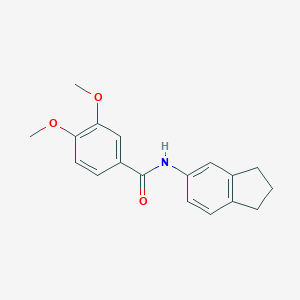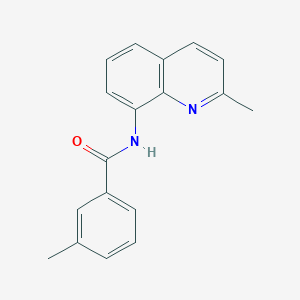
4-bromo-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as BFF-119 and is known for its ability to selectively inhibit the activity of a specific protein within the body. In
Mécanisme D'action
The mechanism of action of BFF-119 involves its ability to selectively inhibit the activity of CDK7. This protein is a key regulator of the cell cycle and is involved in the transcription of genes that are critical for cell growth and proliferation. By inhibiting the activity of CDK7, BFF-119 can prevent the transcription of these genes, leading to a reduction in cell growth and proliferation.
Biochemical and Physiological Effects
BFF-119 has several biochemical and physiological effects that are relevant to its potential applications in scientific research. One of the most significant effects is its ability to selectively inhibit the activity of CDK7, which can lead to a reduction in cell growth and proliferation. Additionally, BFF-119 has been shown to have a relatively low toxicity profile, making it an attractive candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
BFF-119 has several advantages for use in lab experiments. One of the most significant advantages is its selectivity for CDK7, which allows researchers to study the effects of inhibiting this specific protein without affecting other cellular processes. Additionally, BFF-119 has a relatively low toxicity profile, making it a safer alternative to other compounds that may have more significant side effects.
However, there are also some limitations to using BFF-119 in lab experiments. One of the most significant limitations is the complexity of its synthesis, which can make it difficult and expensive to produce in large quantities. Additionally, the selectivity of BFF-119 for CDK7 may limit its applicability in certain experimental settings where other proteins may also be involved.
Orientations Futures
There are several future directions for research on BFF-119. One of the most promising areas of research is in the development of new therapeutic agents for cancer treatment. BFF-119 has shown significant promise in preclinical studies, and further research is needed to determine its potential as a clinical therapeutic agent.
Additionally, there is potential for BFF-119 to be used in other areas of scientific research. For example, it may be useful in the study of other cellular processes that are regulated by CDK7, or in the development of new drugs that target this protein. Further research is needed to explore these potential applications and to determine the full scope of BFF-119's scientific research potential.
Conclusion
In conclusion, BFF-119 is a chemical compound that has significant potential for use in scientific research. Its ability to selectively inhibit the activity of CDK7 makes it an attractive candidate for further study, particularly in the field of cancer research. While there are some limitations to its use in lab experiments, the potential benefits of BFF-119 make it an exciting area of research for the future.
Méthodes De Synthèse
The synthesis of BFF-119 is a complex process that involves several steps. The first step involves the synthesis of a key intermediate compound, which is then subjected to a series of reactions to produce the final product. The synthesis of BFF-119 is typically carried out using standard organic chemistry techniques, and the purity of the final compound is carefully monitored to ensure that it meets the required standards for scientific research.
Applications De Recherche Scientifique
BFF-119 has several potential applications in scientific research. One of the most promising applications is in the field of cancer research, where it has been shown to selectively inhibit the activity of a specific protein that is involved in the growth and proliferation of cancer cells. This protein, known as CDK7, is a key target for cancer therapy, and BFF-119 has shown significant promise as a potential therapeutic agent.
Propriétés
Nom du produit |
4-bromo-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide |
|---|---|
Formule moléculaire |
C11H9BrFN3O |
Poids moléculaire |
298.11 g/mol |
Nom IUPAC |
4-bromo-N-(4-fluorophenyl)-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C11H9BrFN3O/c1-16-6-9(12)10(15-16)11(17)14-8-4-2-7(13)3-5-8/h2-6H,1H3,(H,14,17) |
Clé InChI |
BIZFLZARLUZQME-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C(=O)NC2=CC=C(C=C2)F)Br |
SMILES canonique |
CN1C=C(C(=N1)C(=O)NC2=CC=C(C=C2)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}azepane](/img/structure/B214154.png)

![4-bromo-1-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B214156.png)
![2-{[(2,4-dichloro-5-sulfamoylphenyl)carbonyl]amino}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B214157.png)
![2-(2,4-dimethylphenoxy)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide](/img/structure/B214159.png)
![5-(3,4-dimethoxyphenyl)-3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B214161.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B214162.png)
![2,4-Dichloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid](/img/structure/B214163.png)
![(2E)-3-(furan-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B214169.png)
![Methyl 4-(aminocarbonyl)-5-[(3,4-dichlorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B214170.png)
![1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B214172.png)
![5-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-2,4-dichlorobenzenesulfonamide](/img/structure/B214175.png)
![1-(2-Fluoro-benzyl)-4-(7-methoxy-benzo[1,3]dioxol-5-ylmethyl)-piperazine](/img/structure/B214177.png)
